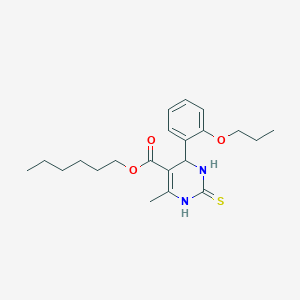

Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions, which typically involve a β-keto ester, aldehyde, and thiourea . This compound features a hexyl ester group at position 5, a methyl group at position 6, and a 2-propoxyphenyl substituent at position 4 of the tetrahydropyrimidine scaffold. Such derivatives are of interest due to their structural similarity to monastrol, a known kinesin Eg5 inhibitor with anticancer properties .

Properties

IUPAC Name |

hexyl 6-methyl-4-(2-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3S/c1-4-6-7-10-14-26-20(24)18-15(3)22-21(27)23-19(18)16-11-8-9-12-17(16)25-13-5-2/h8-9,11-12,19H,4-7,10,13-14H2,1-3H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNURVXEEZRALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of Biginelli-type pyrimidines, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Molecular Formula : CHNOS

- Molecular Weight : 364.47 g/mol

The thioxo and carboxylate functional groups contribute to its reactivity and biological interactions.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of various Biginelli-type pyrimidines, including derivatives similar to Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For instance:

- DPPH Scavenging Activity : This assay measures the ability of compounds to donate electrons and neutralize free radicals. Compounds derived from similar structures exhibited varying degrees of DPPH scavenging activity, with some showing significant potency (IC values ranging from 0.6 mg/ml to higher concentrations) .

- Hydrogen Peroxide Scavenging : The evaluated compounds demonstrated weak activity in scavenging hydrogen peroxide compared to standard antioxidants like gallic acid .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response. While direct studies on this specific compound are scarce, similar derivatives have been noted for their ability to modulate inflammatory pathways .

Study Overview

A notable study synthesized several derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and assessed their biological activities. The findings indicated that:

- Compound 3c exhibited the highest antioxidant activity with an IC value of 0.6 mg/ml in DPPH assays.

- Compounds were characterized for their reducing power and overall antioxidant capacity.

Table of Biological Activities

| Compound | DPPH IC (mg/ml) | HO Scavenging Activity | Antimicrobial Activity | Notes |

|---|---|---|---|---|

| 3c | 0.6 | Weak | Moderate | Most potent in study |

| 3d | Moderate | Weak | Moderate | Reducing agent |

| 3e | Moderate | Weak | Moderate | Reducing agent |

Note: Values are indicative based on related compounds due to limited direct data on Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among DHPM analogs include:

- Substituents on the phenyl ring (e.g., nitro, chloro, bromo, or alkoxy groups).

- Ester groups (methyl, ethyl, hexyl).

- Oxo vs. thioxo groups at position 2.

Table 1: Comparison of Selected DHPM Derivatives

Observations :

- 2-Propoxyphenyl substituent introduces steric and electronic effects distinct from nitro or halogenated phenyl groups, which are known to influence binding to biological targets (e.g., hydrophobic pockets in enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.